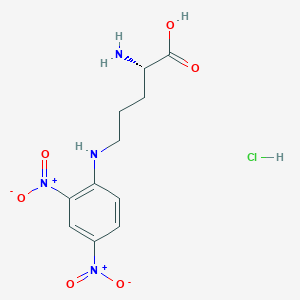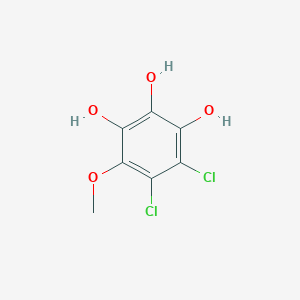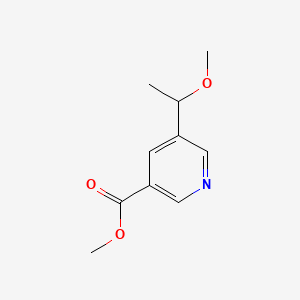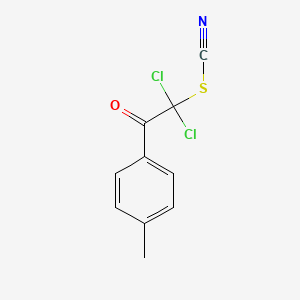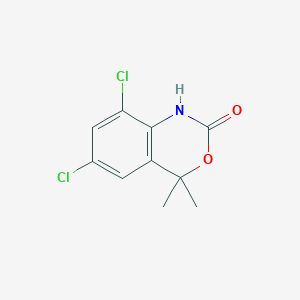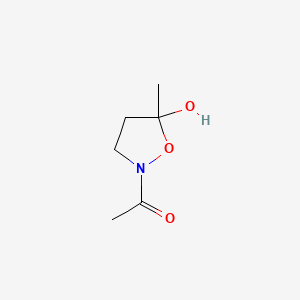
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline is a compound belonging to the benzoxazole family, which is known for its diverse biological activities and applications in various fields. Benzoxazole derivatives are prominent in medicinal chemistry due to their wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant effects .
準備方法
The synthesis of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline typically involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts used include nanocatalysts, metal catalysts, and ionic liquid catalysts . Industrial production methods often involve the use of efficient catalytic systems to achieve high yields and purity.
化学反応の分析
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as FeCl3 under aerobic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like hydrazine hydrate in ethanol.
Substitution: Substitution reactions often involve the use of reagents like boronic acids or organotin compounds.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their metabolic processes . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells .
類似化合物との比較
3-(1,3-Benzoxazol-2-yl)-4,6-dibromo-2-methylaniline can be compared with other benzoxazole derivatives, such as:
6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidine-4(3H)-ones: These compounds also exhibit antimicrobial and anticancer activities.
1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-1H-pyrazolo[3,4-b]quinoline derivatives: These compounds have shown significant antibacterial and antioxidant activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
特性
分子式 |
C14H10Br2N2O |
|---|---|
分子量 |
382.05 g/mol |
IUPAC名 |
3-(1,3-benzoxazol-2-yl)-4,6-dibromo-2-methylaniline |
InChI |
InChI=1S/C14H10Br2N2O/c1-7-12(8(15)6-9(16)13(7)17)14-18-10-4-2-3-5-11(10)19-14/h2-6H,17H2,1H3 |
InChIキー |
SSMCOFLPTIDSMC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=CC(=C1N)Br)Br)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


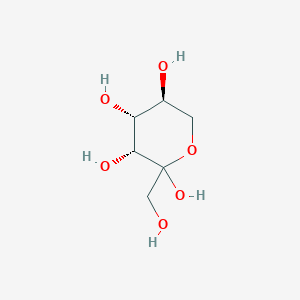
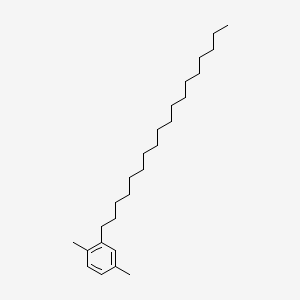
![(5E)-3-Ethyl-5-(3-[(Z)-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)methyl]cyclohex-2-EN-1-ylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B13814170.png)
![2-[[Cyanomethyl(methyl)amino]methylidene]propanedinitrile](/img/structure/B13814184.png)
![1H-Pyrazole-1-aceticacid,4-bromo-3,5-dimethyl-,[[3-[(4-chlorobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)](/img/structure/B13814200.png)

![[[2-(3,4-Dihydro-2H-pyrrol-5-yl)ethenyl]thio]acetic acid ethyl ester](/img/structure/B13814209.png)
